3-Hydroxypropyl 4-methylbenzenesulfonate 3-Hydroxypropyl 4-methylbenzenesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14421540
InChI: InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6,11H,2,7-8H2,1H3
SMILES:
Molecular Formula: C10H14O4S
Molecular Weight: 230.28 g/mol

3-Hydroxypropyl 4-methylbenzenesulfonate

CAS No.:

Cat. No.: VC14421540

Molecular Formula: C10H14O4S

Molecular Weight: 230.28 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxypropyl 4-methylbenzenesulfonate -

Specification

Molecular Formula C10H14O4S
Molecular Weight 230.28 g/mol
IUPAC Name 3-hydroxypropyl 4-methylbenzenesulfonate
Standard InChI InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6,11H,2,7-8H2,1H3
Standard InChI Key GMWFPSPTDMITFZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)OCCCO

Introduction

Structural and Molecular Characteristics

3-Hydroxypropyl 4-methylbenzenesulfonate has the molecular formula C₁₀H₁₄O₄S and a molecular weight of 230.28 g/mol . The IUPAC name is 3-hydroxypropyl 4-methylbenzenesulfonate, and its structure consists of:

  • A p-toluenesulfonyl group (aromatic ring with a methyl substituent at the para position and a sulfonate ester).

  • A 3-hydroxypropyl chain (-O-CH₂-CH₂-CH₂-OH).

Key spectral data include:

  • ¹H NMR (CDCl₃): Aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.4 ppm), and hydroxypropyl chain protons (δ 3.6–4.2 ppm) .

  • FT-IR: Sulfonate S=O stretches (~1170 cm⁻¹ and ~1360 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .

Synthesis Methods

Esterification of 1,3-Propanediol

The most common synthesis involves reacting 1,3-propanediol with p-toluenesulfonyl chloride (TsCl) under basic conditions :

  • Reaction Setup:

    • Molar Ratio: TsCl : 1,3-propanediol = 1.2 : 1 .

    • Solvent: Ethyl acetate or dichloromethane.

    • Catalyst: NaOH or 4-dimethylaminopyridine (DMAP) .

    • Temperature: 0–25°C to minimize side reactions .

  • Optimized Conditions:

    • Yield: >85% .

    • Key variables: Temperature control (<10°C) and stoichiometric excess of TsCl .

Mechanism:

1,3-Propanediol+TsClBase3-Hydroxypropyl Tosylate+HCl\text{1,3-Propanediol} + \text{TsCl} \xrightarrow{\text{Base}} \text{3-Hydroxypropyl Tosylate} + \text{HCl}

Alternative Routes

  • Protection-Deprotection Strategies: Use of tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during multi-step syntheses .

  • Industrial Scaling: Patent CN106310286B highlights methods for kilogram-scale production of related tosylates using cost-effective reagents .

Chemical Properties and Reactivity

Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilityLow in water; soluble in DMF, DMSO
LogP2.16 (hydrophobic)

Reactivity

  • Nucleophilic Substitution: The tosyl group acts as a leaving group, enabling reactions with amines, thiols, or alkoxides .

  • Hydroxyl Group Reactions: The terminal -OH can undergo oxidation, etherification, or serve as a site for further functionalization .

Example Reaction:

3-Hydroxypropyl Tosylate+NaCN3-Cyanopropyl Tosylate+NaOH\text{3-Hydroxypropyl Tosylate} + \text{NaCN} \rightarrow \text{3-Cyanopropyl Tosylate} + \text{NaOH}

Applications

Pharmaceutical Intermediates

  • Antibacterial Agents: Serves as a precursor in quinolone antibiotics like tosufloxacin tosylate .

  • Prodrug Development: The tosyl group enhances lipophilicity, improving drug bioavailability .

Polymer Chemistry

  • Initiator for Cationic Polymerization: Tosylate-terminated poly(dimethylsiloxane) initiates 2-methyl-2-oxazoline polymerization .

  • Crosslinking Agent: Utilized in silicone-based polymers for controlled drug delivery systems .

Organic Synthesis

  • Alkylation Reagent: Transfers the propyl group to nucleophiles in SN2 reactions .

  • Protecting Groups: Temporary protection of alcohols during multi-step syntheses .

Analytical Characterization

Spectroscopic Techniques

TechniqueKey FeaturesSource
¹H NMRAromatic (δ 7.2–7.8), methyl (δ 2.4), -CH₂- (δ 3.6–4.2)
FT-IRS=O (1170, 1360 cm⁻¹), O-H (3400 cm⁻¹)
MS[M+Na]⁺ = 253.05

X-ray Diffraction

While no crystal structure is reported for this compound, related tosylates (e.g., tosufloxacin tosylate) show characteristic peaks at 2θ = 10.1°, 15.4°, and 21.8° .

Industrial and Research Significance

The compound’s dual functionality (sulfonate ester + hydroxyl) makes it valuable for:

  • Scalable Synthesis: Patents highlight methods for industrial production with >97% purity .

  • Drug Delivery: Inclusion complexes with cyclodextrins improve solubility and stability .

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